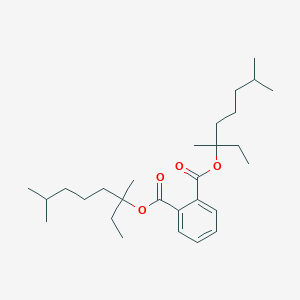
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate is an organic compound that belongs to the class of phthalate esters. It is a diester of benzene-1,2-dicarboxylic acid (phthalic acid) with 3,7-dimethyloctan-3-ol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 3,7-dimethyloctan-3-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzene-1,2-dicarboxylic acid and 3,7-dimethyloctanoic acid.
Reduction: Formation of benzene-1,2-dimethanol and 3,7-dimethyloctanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Industry: Employed in the production of flexible PVC products, coatings, and adhesives.
Mechanism of Action
The mechanism by which bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate exerts its effects is primarily through its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Another phthalate ester with similar chemical properties but different alkyl groups.
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate: A similar compound with different alkyl substituents.
Uniqueness
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high flexibility and stability, such as in plasticizers and drug delivery systems.
Properties
CAS No. |
111983-14-3 |
|---|---|
Molecular Formula |
C28H46O4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-9-27(7,19-13-15-21(3)4)31-25(29)23-17-11-12-18-24(23)26(30)32-28(8,10-2)20-14-16-22(5)6/h11-12,17-18,21-22H,9-10,13-16,19-20H2,1-8H3 |
InChI Key |
RKBCEWOHHRJAPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(CC)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















